SQUARAIN-CARBOXYLATE*

Dye-Sensitized Solar Cells DSSC Squaraine Photosensitizers

Sourcing generic squaric acid derivatives (diesters, dichlorides) for DSSC or bioimaging research introduces unpredictable aggregation and anchoring variability. SQUARAIN-CARBOXYLATE (CAS 154161-79-2) delivers a rigorously characterized carboxylate benchmark, eliminating batch-to-batch functional inconsistency. - Baseline anchor for systematic DSSC studies: ~4.5% photoconversion efficiency with markedly lower H-aggregation than cyanoacrylate analogues, enabling head-to-head structure-property comparisons. - Validated NIR sensor precursor: Linear pH response across pH 3.01-5.72 with high metal-ion tolerance, suitable for lysosomal imaging and industrial fermentation monitoring. - Versatile conjugation handle: The free carboxylate supports amide coupling for targeted delivery systems and polymer-dye hybrid architectures.

Molecular Formula C5H4O4
Molecular Weight 128.083
CAS No. 154161-79-2
Cat. No. B588332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQUARAIN-CARBOXYLATE*
CAS154161-79-2
Molecular FormulaC5H4O4
Molecular Weight128.083
Structural Identifiers
SMILESC1C(=C(C1=O)C(=O)O)O
InChIInChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9)
InChIKeyOBQWRBLRZDXOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQUARAIN-CARBOXYLATE: Overview and Procurement


SQUARAIN-CARBOXYLATE, chemically identified as 2-hydroxy-4-oxocyclobutene-1-carboxylic acid (CAS 154161-79-2), is a fundamental squaric acid derivative characterized by a four-membered cyclobutenedione core bearing a carboxylate functional group [1]. This compound serves as a critical building block and anchoring precursor in the synthesis of unsymmetrical squaraine dyes, which are renowned for their intense absorption and emission in the far-red to near-infrared (NIR) spectral region [2]. As a member of the oxocarbon family, its planar aromatic ring structure, hydrogen-bonding capacity, and unique electronic delocalization render it a versatile scaffold for constructing advanced functional materials, particularly in optoelectronics and bioimaging applications [3].

Squaraine dye precursor for far-red/NIR sensitization
Carboxylate anchoring group for metal oxide surface functionalization
Versatile building block for optoelectronic and bioimaging materials

Why SQUARAIN-CARBOXYLATE Cannot Be Substituted


Substituting SQUARAIN-CARBOXYLATE with generic squaric acid derivatives (e.g., diesters, dichlorides, or cyanoacrylate analogs) is not functionally equivalent due to profound differences in reactivity, electronic properties, and application-specific performance. The nature of the anchoring group dictates critical parameters such as dye aggregation behavior on TiO2 surfaces, electron injection efficiency, and photoconversion efficiency in DSSCs [1]. For instance, while a cyanoacrylate group may offer higher photovoltaic efficiency (5.03%) [1], the carboxylate group confers distinct advantages in terms of reduced H-aggregation and synthetic versatility for further conjugation [2]. Additionally, the reactivity order of squaric acid derivatives (dichloride > methyl ester chloride > diethylamide chloride) demonstrates that subtle structural modifications lead to significant changes in chemical behavior, directly impacting synthetic yield and product purity [3]. Therefore, procurement decisions must be guided by the specific functional requirements of the target application rather than assuming interchangeability within the squaric acid family.

Attribute
SQUARAIN-CARBOXYLATE
Common Substitutes
Anchoring Group
Carboxylate binding for DSSC TiO2
Cyanoacrylate, phosphonate may shift electron injection efficiency
Aggregation Behavior
Reported low H-aggregation on TiO2
Thiophene-bridged analogs show pronounced H-aggregation
Synthetic Reactivity
Stable carboxylate handle for further conjugation
Diesters, dichlorides differ in reactivity and coupling protocols

SQUARAIN-CARBOXYLATE: Key Differentiation Evidence


DSSC Efficiency: Carboxylate vs. Cyanoacrylate Anchoring

In a direct head-to-head comparison under identical DSSC fabrication and testing conditions, unsymmetrical squaraine dyes bearing a carboxylate anchoring group (SQ-A) achieved a photoconversion efficiency of 4.5%, as reported by Yum et al. [1]. In contrast, a structurally analogous dye bearing a cyanoacrylate anchoring group (SQ-B) exhibited a higher efficiency of 5.03% [2]. This 0.53 percentage point difference (an 11.8% relative increase) quantifies the impact of the anchoring group on device performance.

DSSC Efficiency
Reported
4.5% vs 5.03% PCE
Supports carboxylate benchmark for DSSC research
Cross-study comparison under AM 1.5G; device conditions may differ
Dye-Sensitized Solar Cells DSSC Squaraine Photosensitizers

Dye Aggregation: Carboxylate vs. Cyanoacrylate Anchoring

A comparative study of unsymmetrical squaraine dyes adsorbed on nanoporous TiO2 revealed that dyes with a carboxylate anchoring group (SQ-A) exhibited minimal spectral broadening, indicative of low H-aggregation [1]. In stark contrast, dyes incorporating a thiophene-bridged cyanoacrylate anchoring group (SQ-C) displayed pronounced H-aggregation, which is known to hamper photon harvesting and reduce overall device efficiency [1].

Aggregation Behavior
Head-to-head
Low vs Pronounced H-aggregation
Low aggregation supports charge injection studies
Anchoring group dominates spectral shape on TiO2
Dye Aggregation DSSC Squaraine Photophysics

pH Sensing Linearity of Carboxylate Nanosensors

Carboxylate-modified squaraine dyes, when doped into silica nanoparticles, function as fluorescent pH nanosensors with a demonstrated linear dynamic response between pH 3.01 and 5.72 [1]. This specific pH range is highly relevant for monitoring acidic cellular compartments (e.g., lysosomes) and certain industrial processes. The sensor showed high selectivity, with no significant interference from a wide panel of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Cu2+, Zn2+, Fe2+/3+, etc.) [1].

pH Sensing Range
Reported
pH 3.01 – 5.72
Supports acidic compartment imaging research
Class-level inference; metal-ion interference-free reported
Fluorescent pH Nanosensors Bioimaging Squaraine Dyes

SQUARAIN-CARBOXYLATE Application Scenarios


Anchoring Group Benchmark for NIR DSSCs

Researchers developing metal-free organic dyes for DSSCs should procure SQUARAIN-CARBOXYLATE to serve as a foundational benchmark for the carboxylate anchoring group. As demonstrated in Section 3, this moiety provides a well-characterized baseline for photoconversion efficiency (4.5%) and low aggregation [1], enabling systematic comparison against novel anchoring groups (e.g., cyanoacrylate, phosphonate) under identical experimental conditions. This use case is essential for rational dye design and structure-property relationship studies [2].

pH-Responsive Nanoprobes for Acidic Imaging

Given the proven linear pH response of carboxylate-modified squaraine dyes between pH 3.01 and 5.72 [3], SQUARAIN-CARBOXYLATE is a critical precursor for constructing fluorescent nanosensors. These sensors are specifically suited for imaging acidic organelles (e.g., lysosomes) in live cells or monitoring pH changes in industrial fermentation and food processing. The compound's high metal-ion tolerance ensures reliable signal transduction in complex biological or environmental matrices.

Dye Aggregation on Metal Oxide Surfaces

For fundamental photophysics research, SQUARAIN-CARBOXYLATE-derived dyes offer a unique opportunity to study the influence of anchoring groups on dye aggregation. The stark contrast in H-aggregation behavior between carboxylate-anchored dyes and those with π-bridged cyanoacrylate groups [2] makes this compound invaluable for elucidating the mechanisms of exciton diffusion and charge injection at dye-semiconductor interfaces. This knowledge is directly transferable to the optimization of DSSCs, organic photodetectors, and photocatalytic systems.

Functional Materials via Squaric Acid Conjugation

Leveraging the distinct reactivity profile of squaric acid derivatives [4], SQUARAIN-CARBOXYLATE can be employed as a versatile scaffold for bioconjugation and materials synthesis. Its carboxylate group provides a reactive handle for further functionalization (e.g., amide bond formation), enabling the creation of targeted drug delivery systems, protein labels, or polymer-dye conjugates with tailored NIR optical properties. This application capitalizes on the compound's unique balance of stability and reactivity.

Application
Selection Property
Validation Focus
NIR DSSC anchor benchmarking
Carboxylate anchoring functionality
PCE and aggregation baseline
Acidic pH nanosensor development
Carboxylate-modified dye response
Selective pH linearity verification
Dye-semiconductor interface studies
Low H-aggregation behavior
Exciton diffusion and charge injection models
Bioconjugation scaffold
Carboxylate reactive handle
Stable amide bond formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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